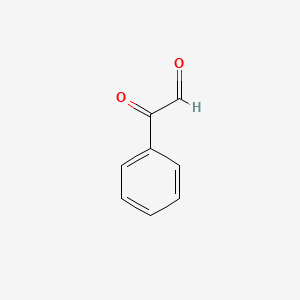

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

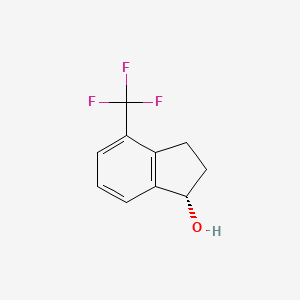

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has the empirical formula C8H9NO3 and a molecular weight of 167.16 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring in this compound is substituted with formyl, methyl, and propanoate groups .Physical And Chemical Properties Analysis

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a solid compound . It has the empirical formula C8H9NO3 and a molecular weight of 167.16 .Aplicaciones Científicas De Investigación

Synthesis of Novel Pyrrole Alkaloids : New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds, including variants of methyl pyrrole propanoate, were analyzed using spectroscopic data (Youn et al., 2013).

Antimicrobial Agents : Synthesis of (E)-methyl pyrrole-3-carboxylate derivatives was explored, and these compounds were evaluated for their in vitro antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Molecular Structures and Properties : Studies on benzodipyrrinones involved base-catalyzed condensation of compounds like methyl pyrrole propanoate. The molecular structures and properties of these compounds were analyzed using Nuclear Overhauser effect H-nmr studies (Boiadjiev & Lightner, 2003).

Biological Activities : Research on hybrid molecules derived from methyl pyrrole propanoate derivatives focused on their potential as anticonvulsants and antinociceptives. These compounds showed promising activity in preclinical seizure models and pain responses in mice (Kamiński et al., 2016).

Synthesis of Uracil Derivatives : The synthesis of uracil derivatives involving methyl pyrrole propanoate was explored. These compounds were characterized by spectroscopic methods, and their interaction with DNA was studied through UV spectra (Yao et al., 2013).

Salen-type Ligands : Salen-type ligands functionalized with pyrrole derivative pendant arms were synthesized, including 3-pyrrol-1-ylpropanoic acid derivatives. These compounds were characterized and their potential applications in catalysis and material science were explored (Andrade et al., 2005).

Direcciones Futuras

Pyrrole derivatives, such as “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate”, have a diverse range of biological activities, making them a potential source of new therapeutic agents . Future research could focus on exploring the therapeutic potential of this compound against various diseases or disorders.

Propiedades

IUPAC Name |

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYWXKWNBYRGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441412 |

Source

|

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

CAS RN |

18818-25-2 |

Source

|

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)

![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)